molecular formula C18H20N2O6S B4564612 methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate

methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate

Cat. No.: B4564612
M. Wt: 392.4 g/mol
InChI Key: CTGSYBLNHHGLEM-UHFFFAOYSA-N
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Description

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)-2-methylphenoxy]acetate is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.10420754 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversity-Oriented Synthesis

One area of research explores the environmentally benign approach towards the diversity-oriented synthesis of medicinally privileged compounds. A study by Pandit et al. (2016) describes a protocol for the multicomponent synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the method's high yields, wide scope, and practical utility for generating compounds with potential therapeutic properties ACS Sustainable Chemistry & Engineering.

Hydrogen Bond Studies

Research by Romero and Margarita (2008) focuses on the synthesis and characterization of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, investigating their hydrogen bonding behavior. The study provides insights into the electronic behavior and molecular structure, which are crucial for understanding the interaction mechanisms of similar compounds Arkivoc.

Carbonic Anhydrase Inhibitors

Another significant application is found in the study of carbonic anhydrase inhibitors. Abdel-Aziz et al. (2015) prepared a series of arenesulfonyl-2-imidazolidinones and tested their inhibitory potencies against human carbonic anhydrase isoenzymes, demonstrating potential for therapeutic applications Journal of Enzyme Inhibition and Medicinal Chemistry.

Antimicrobial Agents

Research into the antimicrobial properties of sulfonamide derivatives is also noteworthy. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their in vitro antimicrobial activity. This study underscores the role of sulfonamide compounds in developing new antimicrobial agents Arabian Journal of Chemistry.

Metabolism and Gelatinase Inhibition

Celenza et al. (2008) investigated the metabolism of (4-phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of gelatinases, which shows promise for treating cancer and stroke. This study highlights the metabolic pathways and potential therapeutic applications of similar compounds Chemical Biology & Drug Design.

Transition Metal Complexes

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, assessing their antibacterial, antifungal, and cytotoxic activity. This research underscores the versatility of sulfonamide compounds in coordination chemistry and their potential biological applications Applied Organometallic Chemistry.

Properties

IUPAC Name

methyl 2-[4-[(4-acetamidophenyl)sulfamoyl]-2-methylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12-10-16(8-9-17(12)26-11-18(22)25-3)27(23,24)20-15-6-4-14(5-7-15)19-13(2)21/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSYBLNHHGLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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